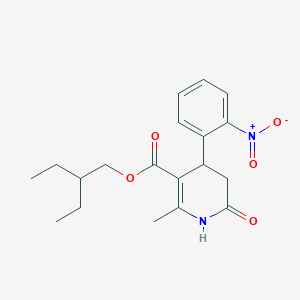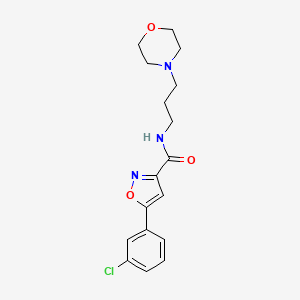![molecular formula C25H18ClN3O3S2 B4689722 (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4689722.png)
(5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, including a furan ring, a pyrazole ring, and a thiazolidinone ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring is often formed via the condensation of hydrazine derivatives with 1,3-diketones.
Construction of the thiazolidinone ring: This ring is typically synthesized through the reaction of thiourea with α-haloketones.
Final assembly: The final compound is obtained by coupling the furan, pyrazole, and thiazolidinone intermediates under specific reaction conditions, such as refluxing in an appropriate solvent with a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its unique structure and functional groups.
Materials Science: Application in the development of organic semiconductors or photovoltaic materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S2/c1-15-22(24(31)29(27(15)2)18-6-4-3-5-7-18)28-23(30)21(34-25(28)33)14-19-12-13-20(32-19)16-8-10-17(26)11-9-16/h3-14H,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRVPLZKESFJQA-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(difluoromethoxy)phenyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4689651.png)
![3-({(E)-1-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]METHYLIDENE}AMINO)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4689659.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4689661.png)
![N-[2-(propylcarbamoyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B4689668.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylacrylamide](/img/structure/B4689682.png)
![methyl 3-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4689690.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4689696.png)
![1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B4689700.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4689703.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B4689730.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4689733.png)
![butyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4689739.png)
